2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as Kdn-2-en, is a compound that has been extensively employed in the realm of biomedicine. It exhibits promising prospects for the development of disease-targeting pharmaceutical agents.
Molecular Structure Analysis
The molecular formula of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is C9H14O8. Its molecular weight is 250.20. The InChI code is 1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1.
Physical And Chemical Properties Analysis
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid appears as a white amorphous solid. It is soluble in water and methanol. It should be stored at 0 to 8 °C and protected from moisture due to its hygroscopic nature.
Future Directions
Exploring Biological Activity: Further research is needed to fully elucidate the biological activities of KDN2en and its derivatives, examining their potential as enzyme inhibitors, modulators of cellular interactions, or therapeutic agents [].
Developing Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for synthesizing KDN2en and its derivatives remains an active area of research, potentially leading to new applications [].
Expanding Applications in Material Science and Nanotechnology: Investigating the use of KDN2en and its derivatives in creating novel biomaterials with tailored properties for applications in drug delivery, biosensing, and tissue engineering holds promise [].
Understanding the Role of KDN in Human Health: While mammals have conserved Kdn biosynthesis, its function remains unclear. Further research is needed to understand its role in human health and disease [].
Compound Description: KDN is a unique deaminated member of the sialic acid family. It acts as a building block for glycoconjugates in various organisms. [, , , , , , , , , ]
Relevance: KDN is the parent compound of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. The target compound is a dehydrated form of KDN, lacking a hydroxyl group at the C-2 position and forming an anhydro bridge between C-2 and C-6. [, ]
Compound Description: This compound is a synthetic derivative of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. Its stereochemistry was confirmed through X-ray crystallography. [, ]
Relevance: This compound is a derivative of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, modified with benzoylamino and acetyl groups. The study of this derivative contributes to understanding the structural characteristics and potential applications of the parent compound. [, ]
Compound Description: This compound is a synthetic precursor used in the synthesis of 2-deoxy-KDN derivatives. It is derived from KDN methyl ester. []
Relevance: This compound shares the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. It highlights the use of structural modifications to generate KDN derivatives with potential biological activity. []
Compound Description: GG167 is a novel influenza virus neuraminidase inhibitor. [, , ]
Relevance: GG167 shares the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. This structural similarity suggests a potential for the target compound or its derivatives to exhibit antiviral activity. [, , ]
Compound Description: This compound is a 2-monodeoxygenated derivative of KDN, synthesized from D-mannose or D-isoascorbic acid. []
Relevance: This compound shares a close structural similarity with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, differing in the configuration at the C-4 position and the substitution on the carboxylic acid. It highlights the exploration of KDN analogues with modifications in the side chain. []
Compound Description: This compound is a glycal derivative of N-acetylneuraminic acid and serves as a key building block in the synthesis of sialic acid derivatives. [, ]
Relevance: This compound shares the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, demonstrating the importance of this structural motif in the development of sialic acid analogues. [, ]
Compound Description: This compound is the C-4 epimer of the aforementioned N-acetylneuraminic acid glycal derivative. [, ]
Relevance: This compound, being a stereoisomer of the previous compound, further emphasizes the versatility of the 2,6-anhydro-3-deoxy-D-glycero-D-galacto core structure in generating diverse sialic acid analogues. [, ]
Compound Description: This compound is a sialic acid analogue synthesized from 5-acetamido-3,5-dideoxy-L-glycero-L-altro-2-nonulopyranosonic acid. []
Relevance: This compound shares the 2,6-anhydro-3,5-dideoxy core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. It illustrates the exploration of sialic acid analogues with modifications in stereochemistry at various positions. []
Compound Description: This compound is another sialic acid analogue synthesized from 5-acetamido-3,5-dideoxy-3-L-glycero-D-galacto-2-nonulosonic acid. []
Relevance: This compound, along with the previous compound, showcases the diversity achievable in designing sialic acid analogues by modifying stereochemistry and side chain functionalities. []
Compound Description: This compound is a major product obtained from the Fischer methylation of KDN. []
Relevance: This compound is a methylated derivative of KDN, further highlighting the susceptibility of the parent compound to chemical modifications, which can be exploited for synthesizing a range of related compounds. []
Compound Description: Kdn2En is a dehydrated derivative of KDN, synthesized from KDN methyl ester. [, ]
Relevance: Kdn2En is closely related to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, differing only in the presence of a double bond between C-2 and C-3 in Kdn2En. [, ]
12. 2-Deoxy-2-Hax-KDN * Compound Description: This compound is a hydrogenation product of 2-chloro-KDN methyl ester. []
Relevance: This compound, along with the next compound, demonstrates the possibility of generating saturated derivatives of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid through chemical modifications like hydrogenation. []
13. 2-Deoxy-2-Heq-KDN Derivative* Compound Description: This compound is a hydrogenation product of methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-enonate. []
Relevance: Similar to the previous compound, this derivative further highlights the potential for creating a diverse library of compounds by modifying the double bond in 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. []
Compound Description: This disaccharide contains a D-glycero-D-talo-2-octulosonic acid residue and is a core constituent of the lipopolysaccharide from Acinetobacter calcoaceticus NCTC 10305. []
Relevance: While not directly derived from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, this disaccharide highlights the broader family of ulosonic acids, which share structural similarities with KDN and its derivatives. The study of these related ulosonic acids provides insights into the structure-activity relationships and potential biological applications of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid. []
Compound Description: NH2dKDO is a potent inhibitor of 3-deoxy-D-manno-octulosonate cytidylyltransferase (CMP-KDO synthetase). Although it shows potential as an antibacterial agent, its inability to penetrate bacterial cells limits its efficacy. [, , ]
Relevance: While structurally distinct from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, NH2dKDO belongs to the same class of compounds targeting lipopolysaccharide biosynthesis. This connection underscores the potential of exploring similar pathways for the biological activity of KDN derivatives. [, , ]
Compound Description: This compound is a 4-keto derivative of Kdn2En, synthesized by oxidizing Kdn-2en methyl ester. []
Relevance: 4-Oxo-Kdn2En exemplifies a modification at the C-4 position of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, suggesting the possibility of generating a series of analogues with diverse functionalities at this position. []
4-Hydroxyimino-Kdn2En Derivatives
Compound Description: These derivatives are obtained by reacting the peracetylated methyl ester of 4-oxo-Kdn2En with hydroxylamine. []
Relevance: These compounds represent modifications at the C-4 position of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, introducing an oxime functionality. This modification can be explored for various chemical and biological applications. []
4-Carbethoxymethylene-Kdn2En Derivatives
Compound Description: These derivatives are obtained through a Wittig reaction on the peracetylated methyl ester of 4-oxo-Kdn2En. []
Relevance: Similar to the previous compound, these derivatives exemplify modifications at the C-4 position of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, this time introducing an α,β-unsaturated ester moiety. These modifications could lead to unique reactivity and biological properties. []
Compound Description: This compound is a sialic acid derivative used as a building block in the synthesis of ganglioside GQ1bα. []
Relevance: This compound shares the 2,6-anhydro-3,5-dideoxy-D -glycero-alpha-D-galacto core structure with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, highlighting its importance in constructing complex sialic acid-containing molecules. []
N-Acetyl-3-fluoro-neuraminic Acids
Compound Description: These compounds, synthesized by adding fluorine to N-acetylneuraminic acid glycal, are potent inhibitors of neuraminidase. []
Relevance: While not directly derived from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, these fluorinated sialic acid analogues emphasize the potential of modifying related structures to generate potent enzyme inhibitors, a strategy relevant for exploring the biological activity of KDN derivatives. []
Overview
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is a unique carbohydrate derivative belonging to the sialic acid family. It is characterized by the absence of a hydroxyl group at the C-2 position and features an anhydro bridge between the C-2 and C-6 positions. This compound serves as a significant building block in the synthesis of complex carbohydrates and glycoconjugates, playing a crucial role in biological processes and enzyme interactions. Its potential applications span various fields, including biochemistry, medicine, and industrial chemistry.
Source
The compound can be synthesized from its parent compound, KDN (3-deoxy-D-glycero-D-galacto-nononic acid), through dehydration reactions. It has been studied extensively for its interactions with enzymes, particularly sialidases, which cleave sialic acid residues from glycoconjugates.
Classification
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is classified as a carbohydrate derivative and specifically as a sialic acid analogue. Its structural modifications make it a valuable subject of study in enzymatic reactions and carbohydrate metabolism.
Synthesis Analysis
Methods
The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid typically involves the dehydration of KDN derivatives. The most common method includes treating KDN with strong acids such as sulfuric acid in acetic anhydride. This reaction facilitates the removal of water molecules, leading to the formation of the anhydro compound.
Technical Details
Reagents: Strong acids (e.g., sulfuric acid) and acetic anhydride are commonly used.
Reaction Conditions: The reaction is typically carried out under controlled temperature conditions to optimize yield and minimize side reactions.
Purification: Post-synthesis, the product may require purification through techniques such as chromatography to isolate 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid from unreacted materials and by-products.
Molecular Structure Analysis
Structure
The molecular structure of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid can be represented as follows:
C9H15O7
Data
Molecular Weight: Approximately 250.21 g/mol.
CAS Number: 188854-96-8.
Structural Features: The compound exhibits an anhydro bridge between carbon atoms C-2 and C-6, which is critical for its biological activity.
Chemical Reactions Analysis
Reactions
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid participates in several chemical reactions:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur where nucleophiles replace functional groups on the molecule.
Technical Details
The choice of reagents and conditions is crucial for controlling the selectivity and yield of these reactions. For instance:
Oxidation Conditions: Mild conditions are preferred to prevent overoxidation.
Reduction Conditions: Anhydrous conditions are often necessary to maintain stability.
Mechanism of Action
Process
The primary mechanism of action for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid involves its interaction with sialidases. As an efficient substrate for these enzymes, it facilitates the cleavage of sialic acid residues from glycoproteins and glycolipids.
Data
Target Enzymes: Sialidases are the main targets; they play significant roles in viral infections and cellular signaling.
Biochemical Pathways: The compound influences pathways involving glycosyltransferases and sialidases, impacting carbohydrate metabolism.
Pharmacokinetics: Given its molecular weight, it may exhibit reasonable bioavailability when administered.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in water and organic solvents depending on pH.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Reactivity: Reacts readily with nucleophiles due to its functional groups.
Relevant data from studies indicate that this compound's reactivity profile makes it suitable for various biochemical applications.
Applications
Scientific Uses
Biochemistry Research: Used as a substrate in enzymatic studies focusing on sialidases.
Medical Research: Investigated for potential antiviral properties due to its ability to inhibit viral sialidases.
Industrial Applications: Employed in synthesizing complex carbohydrates and glycoconjugates for pharmaceuticals and biotechnology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc is an amino trisaccharide consisting of two D-galactose residues, linked alpha(1->3), and an N-acetyl-D-glucosamine residue, linked beta(1->4), at the reducing end. It has a role as an allergen. It is an amino trisaccharide and a glucosamine oligosaccharide.